molecular formula C5H11BrO2 B1279979 2-Bromo-1,1-dimethoxypropane CAS No. 33170-72-8

2-Bromo-1,1-dimethoxypropane

Cat. No. B1279979
CAS RN: 33170-72-8
M. Wt: 183.04 g/mol
InChI Key: HFTQXLCZRCQAAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-substituted compounds is explored in several papers. For instance, a stable 1-bromoalumole was synthesized by reacting a 1,4-dilithio-1,3-butadiene derivative with AlBr3, demonstrating the potential for functionalization of alumoles . Another study reports the synthesis of 1H-Cyclopropa[b]phenanthrene through the reaction of 1-bromo-2,2-dichloro(trimethylsilyl)cyclopropane with tetra-n-butylammonium fluoride, followed by a Diels-Alder reaction and subsequent aromatization steps . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved through a halogen-exchange reaction, indicating the versatility of bromo-substituted compounds as intermediates .

Molecular Structure Analysis

The molecular conformation of 2,2-dimethoxypropane was investigated through vibrational spectra, revealing that the molecule exists in the same configuration across vapor, liquid, and solid phases, with C2 symmetry . Although this does not directly describe 2-Bromo-1,1-dimethoxypropane, it provides a basis for understanding the structural aspects of similar dimethoxypropane derivatives.

Chemical Reactions Analysis

Several papers discuss the chemical reactivity of bromo-substituted compounds. For example, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes led to the efficient synthesis of methylenecyclopropyl carboxylates and polysubstituted furans . The reaction of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions resulted in the formation of cyclopropane lactones and fused heterocyclic compounds . These studies highlight the reactivity of bromo-substituted compounds in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,1-dimethoxypropane are not directly reported in the provided papers. However, the vibrational spectra of 2,2-dimethoxypropane suggest that similar compounds may exhibit distinct physical properties depending on their phase . The crystal and molecular structure of a related compound, 2-bromo-11-ethyl-5,9-dimethoxytetracyclo[5.4.1.14,12–18,11]tetradecan-3-one, was determined, providing insights into the stereochemistry and crystalline properties of bromo-substituted molecules .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • 2-Bromo-1,1-dimethoxypropane has been studied for its role in various chemical reactions, particularly in the context of halogenated amides. For example, the treatment of 2-bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide in 2,2-dimethoxypropane leads to the formation of dimeric and reduced products, demonstrating its utility in understanding reaction mechanisms (Simig et al., 1978).

Synthesis of Organic Compounds

  • This compound plays a significant role in the synthesis of various organic structures. One example includes its use in the formation of cyclopropane lactones and fused heterocyclic compounds. This demonstrates its utility in organic synthesis, especially in creating complex molecular structures (Farin˜a et al., 1987).

Material Science and Nanotechnology

  • 2-Bromo-1,1-dimethoxypropane is also significant in material science and nanotechnology. For instance, it is used in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are key building blocks in the creation of 2-aminoimidazole alkaloids. This highlights its importance in developing new materials and technologies (Ando & Terashima, 2010).

Biochemical Applications

  • In the field of biochemistry, 2-Bromo-1,1-dimethoxypropane is used in the chemical dehydration of biological tissues for electron microscopic examinations. This application is crucial for studying biological structures at the microscopic level (Muller & Jacks, 1975).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-bromo-1,1-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-4(6)5(7-2)8-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTQXLCZRCQAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485181
Record name 2-Bromo-1,1-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1-dimethoxypropane

CAS RN

33170-72-8
Record name 2-Bromo-1,1-dimethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33170-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,1-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Gall, BV Kamdar - The Journal of Organic Chemistry, 1981 - ACS Publications
Aminoalkyl-substituted imidazo [l, 2-o] benzodiazepines were prepared in good yields from benzodiazepine thione 1 and the novel amino ketals 2. The l-(hydroxymethyl)-and 1-…
Number of citations: 33 pubs.acs.org
MP Glogowski, JM Matthews, BG Lawhorn… - The Journal of …, 2021 - ACS Publications
A two-step metal–halogen exchange and diastereoselective copper-mediated Michael addition onto a complex α,β-unsaturated system has been developed and applied toward the …
Number of citations: 5 pubs.acs.org
Q Xue, R Wu, D Wang, M Zhu, W Zuo - Organometallics, 2020 - ACS Publications
π-interacting ligands of the diphosphino amido-ene(amido) type are effective in activating iron to resemble the properties of precious metals in the catalytic asymmetric transfer …
Number of citations: 7 pubs.acs.org
N Baggi - 2022 - theses.hal.science
Plenty of photochromic molecules have been extensively studied over the years as molecular switches for a broad range of potential applications. In this perspective, a control over the …
Number of citations: 5 theses.hal.science

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